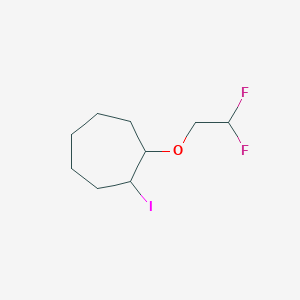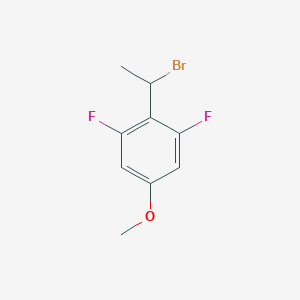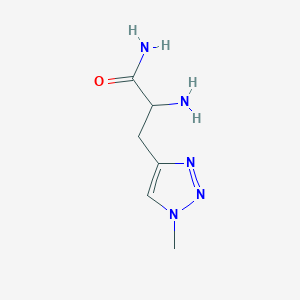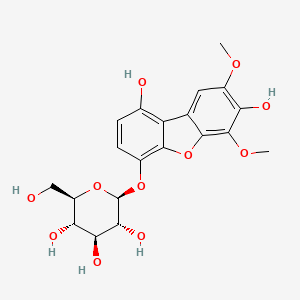
2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile is a complex organic compound with the molecular formula C7H2F3IN2O3 This compound is characterized by the presence of iodine, nitro, and trifluoromethoxy groups attached to an isonicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Iodination: Substitution of a hydrogen atom with an iodine atom.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group.
Formation of Isonicotinonitrile: Cyclization and nitrile formation.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, iodine sources for iodination, and appropriate catalysts for trifluoromethoxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the iodine atom with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the iodine atom can lead to various substituted isonicotinonitriles.
Scientific Research Applications
2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity. The iodine atom may facilitate halogen bonding interactions, contributing to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol
- 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline
- 2-Iodo-6-nitro-4-(trifluoromethoxy)-3-pyridinol
Uniqueness
2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile is unique due to its specific combination of functional groups and the isonicotinonitrile core. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7HF3IN3O3 |
|---|---|
Molecular Weight |
359.00 g/mol |
IUPAC Name |
2-iodo-6-nitro-3-(trifluoromethoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7HF3IN3O3/c8-7(9,10)17-5-3(2-12)1-4(14(15)16)13-6(5)11/h1H |
InChI Key |
CBHPMVSFDHYMPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1[N+](=O)[O-])I)OC(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079983.png)
![4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)


![{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13080008.png)



